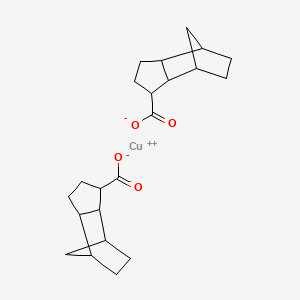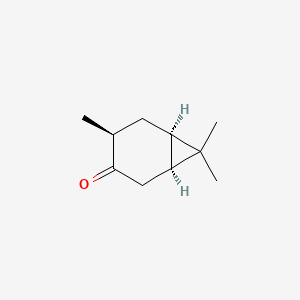
(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1α,4β,6α)-4,7,7-トリメチルビシクロ[4.1.0]ヘプタン-3-オンは、分子式C10H16Oの二環状ケトン化合物です。3つのメチル基とケトン官能基を含む独自のビシクロ[4.1.0]ヘプタン構造が特徴です。
2. 製法
合成経路と反応条件: (1α,4β,6α)-4,7,7-トリメチルビシクロ[4.1.0]ヘプタン-3-オンの合成は、通常、以下の手順を伴います。
環化反応: 3,7,7-トリメチルビシクロ[4.1.0]ヘプタンなどの適切な前駆体から、環化反応によって化合物を合成できます。この反応には、多くの場合、強酸または強塩基を触媒として使用する必要があります。
酸化: 得られた中間体は、次に酸化されてケトン官能基が導入されます。一般的な酸化剤には、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などがあります。
工業的製造方法: 工業的環境では、(1α,4β,6α)-4,7,7-トリメチルビシクロ[4.1.0]ヘプタン-3-オンの製造には、大規模な環化と酸化のプロセスが関与する可能性があります。連続式反応器と最適化された反応条件の使用により、収率と効率を向上させることができます。
反応の種類:
酸化: この化合物は、さらに酸化されてカルボン酸または他の酸化された誘導体を形成することができます。
還元: 還元反応は、ケトン基をアルコール基に変換し、(1α,4β,6α)-4,7,7-トリメチルビシクロ[4.1.0]ヘプタン-3-オールが生成されます。
置換: ケトン基は、求核置換反応に関与することができ、さまざまな置換された誘導体の生成につながります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)
置換: グリニャール試薬、有機リチウム化合物
主要な生成物:
酸化: カルボン酸
還元: アルコール
置換: 置換されたケトンまたはアルコール
4. 科学研究への応用
(1α,4β,6α)-4,7,7-トリメチルビシクロ[4.1.0]ヘプタン-3-オンは、いくつかの科学研究の用途があります。
化学: これは、特に複雑な二環状化合物の合成における有機合成の構成要素として使用されます。
生物学: この化合物の誘導体は、抗菌作用や抗炎症作用など、潜在的な生物学的活性について研究されています。
医学: 医薬品化合物の前駆体としての可能性を探求するために、研究が進められています。
産業: その独特の構造的特性により、香料や香料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor such as 3,7,7-trimethylbicyclo[4.1.0]heptane, the compound can be synthesized through a cyclization reaction. This reaction often requires the use of strong acids or bases as catalysts.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the ketone functional group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted ketones or alcohols
科学的研究の応用
(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique structural properties.
作用機序
(1α,4β,6α)-4,7,7-トリメチルビシクロ[4.1.0]ヘプタン-3-オンの作用機序は、さまざまな分子標的との相互作用を含みます。ケトン官能基は、酵素や受容体との水素結合やその他の相互作用に関与することができ、生物学的経路に影響を与えます。この化合物の二環状構造も、その独自の反応性と結合特性に寄与しています。
類似の化合物:
ビシクロ[4.1.0]ヘプタン-3-オール、3,7,7-トリメチル-: この化合物は、(1α,4β,6α)-4,7,7-トリメチルビシクロ[4.1.0]ヘプタン-3-オンのアルコール誘導体であり、同様の二環状構造を共有しています。
ビシクロ[4.1.0]ヘプタン、3,7,7-トリメチル-: この化合物は、ケトン官能基を欠いていますが、同様の二環状骨格を持っています。
独自性: (1α,4β,6α)-4,7,7-トリメチルビシクロ[4
類似化合物との比較
Bicyclo[4.1.0]heptan-3-ol, 3,7,7-trimethyl-: This compound is an alcohol derivative of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one and shares a similar bicyclic structure.
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: This compound lacks the ketone functional group but has a similar bicyclic framework.
Uniqueness: (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(41
特性
CAS番号 |
24278-58-8 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(1S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 |
InChIキー |
ABSCYWMYRVUUIC-RNJXMRFFSA-N |
異性体SMILES |
C[C@H]1C[C@@H]2[C@@H](C2(C)C)CC1=O |
正規SMILES |
CC1CC2C(C2(C)C)CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


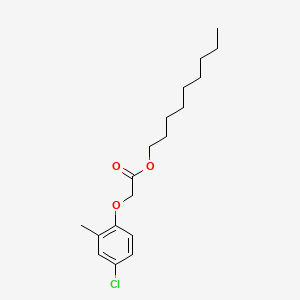
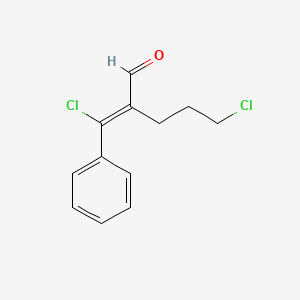
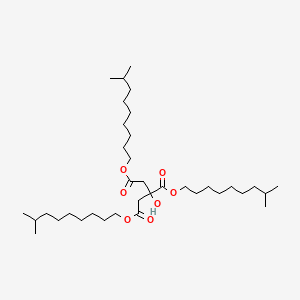
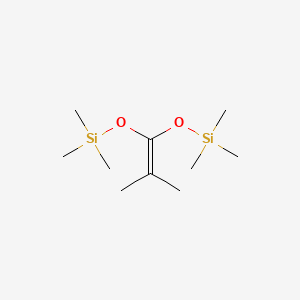
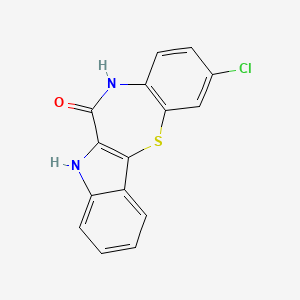
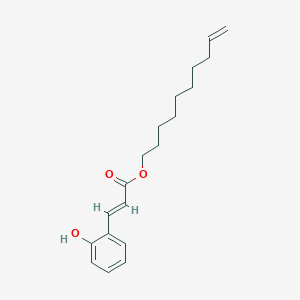
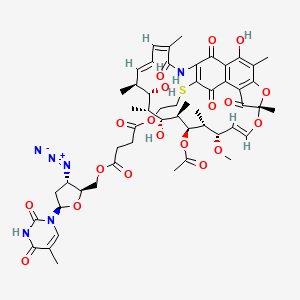
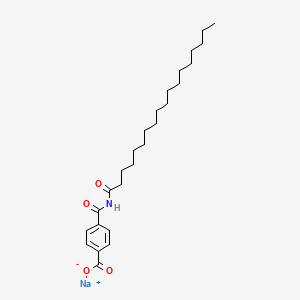
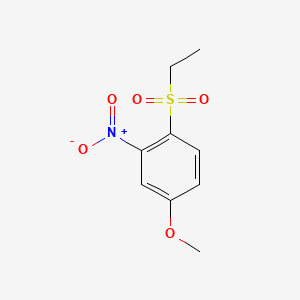
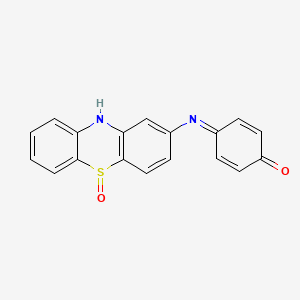
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
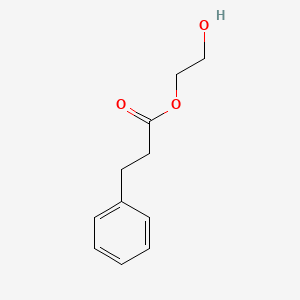
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)
